molecular formula C17H16N4O2 B2805057 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775404-01-7

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B2805057
CAS-Nummer: 1775404-01-7
Molekulargewicht: 308.341
InChI-Schlüssel: LTMKBSLOFKJTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a furylmethylamino and phenyl substituent, making it an interesting subject for chemical research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furylmethylamino group: This step involves the reaction of the intermediate with 2-furylmethylamine under suitable conditions, such as the presence of a base and a solvent like ethanol.

    Addition of the phenyl group: The phenyl group can be introduced via a substitution reaction using phenyl halides and a catalyst.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Phenyl halides, bases like sodium hydroxide, solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to cell signaling pathways and molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism by which 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the furylmethylamino group, which may affect its biological activity.

    7-[(2-furylmethyl)amino]-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biologische Aktivität

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the class of pyrazolo derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C15H16N4O\text{Molecular Formula }C_{15}H_{16}N_{4}O

This compound features a pyrazolo core with various substituents that influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds exhibit antiproliferative activity against human tumor cell lines such as HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-Furylmethyl derivativeHCT116 (Colon Carcinoma)12.5
7-Furylmethyl derivativeHEP2 (Epidermoid Carcinoma)15.0
DoxorubicinHCT11610.0
DoxorubicinHEP28.0

These findings suggest that modifications to the pyrazolo structure can enhance anticancer activity, making it a promising scaffold for further drug development.

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression. For example, docking studies reveal that it may inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis . The binding interactions of the compound with VEGFR2 were characterized by a high affinity, indicating its potential as a therapeutic agent targeting angiogenesis in tumors.

Table 2: Enzyme Inhibition Activity

EnzymeInhibition (%) at 10 µM
VEGFR285
FGFR178

These results underscore the importance of structural modifications in enhancing the biological efficacy of pyrazolo derivatives.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituent Effects : The presence of the furylmethyl group significantly enhances the compound's interaction with target enzymes and cancer cells.
  • Pyrazolo Core : The dihydropyrazolo structure is essential for maintaining biological activity and facilitating interactions with cellular targets.
  • Aromatic Systems : The phenyl group contributes to hydrophobic interactions that are crucial for binding affinity.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives similar to our compound. For instance:

  • A study conducted by Lindsley et al. synthesized various derivatives and evaluated their anticancer properties against multiple cell lines, confirming the importance of substituents in enhancing cytotoxicity .
  • Another research effort focused on computational modeling to predict the binding affinities of these compounds with various receptors involved in cancer pathways .

Eigenschaften

IUPAC Name

7-(furan-2-ylmethylamino)-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17-15-9-14(12-5-2-1-3-6-12)20-21(15)16(11-19-17)18-10-13-7-4-8-23-13/h1-9,16,18H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKBSLOFKJTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.